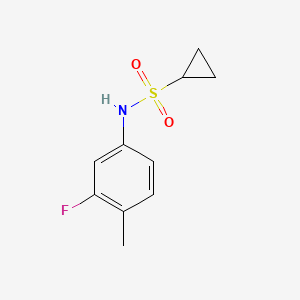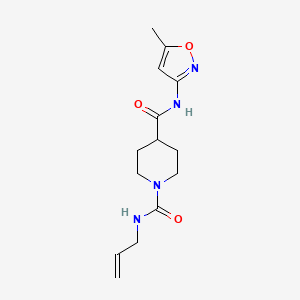![molecular formula C17H22N2O2 B6586424 N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251687-68-9](/img/structure/B6586424.png)
N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
MPPB has been studied for its potential therapeutic applications in the treatment of a variety of conditions, including anxiety, depression, and pain. It has also been studied as a potential treatment for drug addiction, as it has been found to reduce the rewarding effects of drugs of abuse. Additionally, MPPB has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
The exact mechanism of action of MPPB is not yet fully understood. However, it is believed that MPPB binds to a variety of receptors, including serotonin, dopamine, and opioid receptors, which may explain its effects on anxiety, depression, and pain. Additionally, MPPB has been found to modulate the activity of certain enzymes, such as monoamine oxidase A, which may also explain its effects on drug addiction.
Biochemical and Physiological Effects
MPPB has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist at serotonin, dopamine, and opioid receptors, which may explain its effects on anxiety, depression, and pain. Additionally, MPPB has been found to modulate the activity of certain enzymes, such as monoamine oxidase A, which may also explain its effects on drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MPPB in laboratory experiments has several advantages. For example, it is relatively inexpensive and easy to synthesize, and it has been found to have a variety of biochemical and physiological effects. However, there are also some limitations to using MPPB in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and it has not been studied extensively in humans, so its safety and efficacy are not yet known.
Direcciones Futuras
There are a variety of potential future directions for research on MPPB. For example, further research is needed to better understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, further research is needed to explore its potential therapeutic applications in the treatment of a variety of conditions, such as anxiety, depression, and pain. Finally, further research is needed to explore its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
Métodos De Síntesis
MPPB was first synthesized in 1971 by the reaction of 2-methoxyphenylacetonitrile with 1-methyl-4-pyrrolidinobutane. This reaction was performed in the presence of a base, such as sodium hydroxide, and yielded a product with a yield of approximately 90%. This method of synthesis is still used today and is considered to be the most efficient and cost-effective method for synthesizing MPPB.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-21-16-8-3-2-7-15(16)10-11-18-17(20)9-6-14-19-12-4-5-13-19/h2-5,7-8,12-13H,6,9-11,14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZXOUDQIUUTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)

![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6586403.png)
![3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea](/img/structure/B6586407.png)
![1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea](/img/structure/B6586415.png)
![1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea](/img/structure/B6586420.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6586433.png)
![4-methyl-N-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B6586441.png)
![methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate](/img/structure/B6586444.png)